2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2.ClH/c1-6-2-3-8-12-7(9(10)11)5-13(8)4-6;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCUIVLPILKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724923 | |
| Record name | 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332584-37-8 | |
| Record name | 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation-Carboxylation Pathway
The synthesis begins with 2,6-lutidine as the starting material, which undergoes potassium permanganate (KMnO₄) oxidation in aqueous medium at 75–80°C to yield 2,6-pyridinedicarboxylic acid. This step achieves 70–80% conversion efficiency when maintaining a 1:4–5 molar ratio of lutidine to KMnO₄. Acidic workup with 2M HCl adjusts the pH to 3–4, precipitating the dicarboxylic acid, which is isolated via cooling to 20–25°C.
The carboxyl groups are subsequently esterified using methanol under concentrated sulfuric acid catalysis, producing 2,6-pyridinedicarboxylic acid dimethyl ester with a 1:2.5–3 molar ratio of acid to methanol. Reduction of the ester groups to primary alcohols employs sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in tetrahydrofuran (THF)-toluene solvent at 0–5°C, yielding 2,6-pyridine dimethanol at 85% efficiency.
Chlorination with Thionyl Chloride
The final step involves treating 2,6-pyridine dimethanol with thionyl chloride (SOCl₂) in methanol, achieving 80% molar yield of 2,6-dichloromethylpyridine hydrochloride. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms. Excess SOCl₂ (2.2–2.5 equiv.) ensures complete conversion, with HCl gas evolved as a byproduct.
Imidazo[1,2-a]pyridine Ring Construction
Condensation with Amino Precursors
Imidazo[1,2-a]pyridine formation requires cyclocondensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes. For 6-methyl substitution, 2-amino-6-picoline reacts with dichloroacetone in acetonitrile under reflux, facilitated by potassium carbonate (K₂CO₃) and sodium iodide (NaI). The reaction achieves 63% yield after 20 hours, with column chromatography purification using methylene chloride.
Functionalization at the 2-Position
Introducing the dichloromethyl group at the 2-position employs electrophilic aromatic substitution. Chlorination of 2-methylimidazo[1,2-a]pyridine with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively substitutes the methyl group, yielding 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine. The reaction requires strict temperature control to prevent over-chlorination.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base of 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt. Stoichiometric addition of 1.1 equiv. HCl ensures complete protonation without degrading the dichloromethyl group. The product is isolated via suction filtration, achieving >95% purity after washing with cold ethanol.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Imidazo Ring Formation
Unwanted regioisomers arise during cyclocondensation due to competing reaction pathways. Employing microwave-assisted synthesis at 150°C reduces side products by accelerating kinetic control.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dichloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogues influence electronic properties, solubility, and bioactivity:
Physicochemical Properties
- Melting Points : Adamantyl-substituted derivatives (e.g., 2d: 371–373 K) exhibit higher melting points due to rigid, hydrophobic structures . Fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-6-methyl: MP 192°C) show moderate melting points influenced by aromatic stacking . Data for the target compound is unavailable but predicted to fall between 350–400 K based on halogenation.
- Solubility: Hydrochloride salts (e.g., target compound and ST-4446 ) improve aqueous solubility compared to non-salt forms. Trifluoromethyl derivatives (e.g., 2-(chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine ) are highly lipophilic.
Biological Activity
2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H9Cl2N2
- Molecular Weight : 180.634 g/mol
- CAS Number : 118000-40-1
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 214.3 ± 25.0 °C |
| Melting Point | Not available |
| Flash Point | 103.6 ± 8.8 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure allows it to act as an electrophile, potentially leading to the formation of covalent bonds with nucleophilic sites in biomolecules.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular signaling.
- Antiviral Activity : Research indicates that the compound exhibits antiviral properties against viruses such as human cytomegalovirus (HCMV), with activity being influenced by the nature of its substituents at the C-2 position .
- Cytotoxic Effects : Studies have suggested that this compound may induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Study on Antiviral Activity
A study published in Molecules examined the antiviral effects of various imidazo[1,2-a]pyridine derivatives, including those with C-2 substituents like dichloromethyl groups. The results highlighted that modifications at this position significantly impacted the antiviral potency against HCMV, suggesting a structure-activity relationship that could guide future drug development efforts .
Cytotoxicity Assessment
In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in human cancer cells, indicating potential as an anticancer agent. Further exploration into its mechanism revealed that it may induce apoptosis through mitochondrial pathways .
Comparison with Related Compounds
To understand the biological activity better, a comparative analysis was conducted between this compound and other imidazo derivatives.
Table 2: Comparative Biological Activities
| Compound | Antiviral Activity | Cytotoxicity (IC50) | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | 15 µM | Yes |
| 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride | Moderate | >20 µM | Yes |
| Unsubstituted imidazo[1,2-a]pyridine | Low | >50 µM | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
